molecular formula C11H11N3O3S B2668519 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 938002-52-9

1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B2668519
M. Wt: 265.29
InChI Key: WEJLGCQLJPCLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a chemical compound . It is also known as 1-ethyl-7-methyl-4-oxo-2-sulfanyl-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid .

Scientific Research Applications

Metabolic Studies and Mechanisms

Thiopurinol and Allopurinol Metabolism

Thiopurinol, structurally similar to Allopurinol but with a thiol group substitution, has been studied for its potent inhibition of uric acid synthesis, comparable in efficiency to Allopurinol. These studies suggest the importance of thiol group-containing pyrimidine derivatives in therapeutic interventions for conditions like gout, highlighting their clinical effectiveness and tolerability (Grahame, Simmonds, Cadenhead, & Dean, 1974).

Environmental Exposures

Plasticizer Exposure Assessment

The detection of metabolites from various environmental compounds, such as plasticizers, in human samples underscores the potential of similar pyrimidine derivatives to serve as biomarkers for exposure assessment. This can provide valuable data for environmental health research, indicating how structural analogs of the compound might be used in environmental monitoring (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Anticancer Drug Development

Novel Anticancer Drug S-1

Research into S-1, a novel oral anticancer drug composed of tegafur and other modulators, showcases the potential for pyrimidine derivatives in cancer treatment. These compounds can improve tumor-selective toxicity of therapeutic agents, a principle that could be applied to the development and optimization of new anticancer drugs (Sakata, Ohtsu, Horikoshi, Sugimachi, Mitachi, & Taguchi, 1998).

properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-3-14-8-7(9(15)13-11(14)18)6(10(16)17)4-5(2)12-8/h4H,3H2,1-2H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJLGCQLJPCLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=O)NC1=S)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

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